molecular formula C14H7F6N3O B612228 GS967

GS967

カタログ番号: B612228
分子量: 347.21 g/mol
InChIキー: FEVBKJITJDHASC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GS967は、GS-458967としても知られており、心臓後期ナトリウム電流(後期INa)の強力で選択的な阻害剤です。特に心臓性不整脈の文脈において、その抗不整脈作用について広く研究されています。 この化合物は、さまざまな薬剤によって誘発される不整脈作用を軽減および逆転させる能力で知られています .

準備方法

合成経路と反応条件: GS967の合成は、重要な中間体の調製から始まり、複数の段階を伴います。正確な合成経路と反応条件は、機密情報であり、詳細な形で公表されていません。 通常、トリアゾール環とピリジン環の形成など、高度な有機合成技術を使用します .

工業的製造方法: this compoundの工業的製造は、高純度と収率を確保するために、厳格な条件下で行われます。このプロセスは、最適化された反応条件と精製技術を使用した大規模合成を伴います。 その後、この化合物は、研究および潜在的な治療用途のために、固体および溶液形など、さまざまな形態に製剤化されます .

3. 化学反応解析

反応の種類: this compoundは主に、ナトリウムチャネルとの相互作用に関連する反応を起こします。 この化合物は、ナトリウム電流の利用依存性遮断(UDB)を示し、これはその抗不整脈作用の重要な特徴です .

一般的な試薬と条件: この化合物は、通常、ナトリウムチャネル増強剤または阻害剤の存在下で研究され、その有効性が評価されます。 一般的な試薬には、後期ナトリウム電流増強剤であるATX-IIと、IKr阻害剤であるE-4031が含まれます .

生成される主な生成物: this compoundとナトリウムチャネルの相互作用の主要な生成物は、後期ナトリウム電流の阻害であり、これは心臓活動電位の安定化と不整脈の軽減に役立ちます .

4. 科学研究への応用

This compoundは、以下を含む、幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions: GS967 primarily undergoes reactions related to its interaction with sodium channels. It exhibits use-dependent block (UDB) of sodium current, which is a key feature of its antiarrhythmic action .

Common Reagents and Conditions: The compound is typically studied in the presence of sodium channel enhancers or inhibitors to evaluate its efficacy. Common reagents include ATX-II, a late sodium current enhancer, and E-4031, an IKr inhibitor .

Major Products Formed: The primary product of this compound’s interaction with sodium channels is the inhibition of late sodium current, which helps in stabilizing cardiac action potentials and reducing arrhythmias .

科学的研究の応用

Epilepsy Treatment

GS967 has been extensively studied for its antiepileptic properties. Research indicates that it effectively reduces seizure activity in mouse models with mutations associated with epilepsy.

  • Case Study: SCN8A Encephalopathy
    • In a study involving the Scn8a-N1768D/+ mouse model, this compound demonstrated significant efficacy in reducing seizure frequency and severity. Chronic treatment resulted in:
      • Lower seizure burden : Mice treated with this compound exhibited a marked decrease in seizure episodes.
      • Increased survival rates : Untreated mice showed high mortality rates due to seizures, while those receiving this compound had improved survival outcomes .
  • Mechanistic Insights
    • This compound was shown to block persistent sodium currents without affecting peak currents, normalizing action potential morphology and reducing neuronal excitability. This action is crucial for managing conditions like SCN8A encephalopathy where persistent sodium current plays a pivotal role .

Data Table: Efficacy of this compound in Epileptic Models

ParameterUntreated MiceThis compound Treated Mice
Seizure Frequency (episodes/day)HighSignificantly Reduced
Survival Rate (6 months)20%100%
Behavioral ToxicityPresentAbsent

Antiarrhythmic Properties

This compound has also been investigated for its potential as an antiarrhythmic agent. It selectively blocks late sodium currents (I_NaL), which are associated with various cardiac arrhythmias.

  • Case Study: Ventricular Arrhythmias
    • In models of long QT syndrome, this compound effectively suppressed polymorphic ventricular tachycardia by counterbalancing reduced repolarization reserve:
      • Efficacy in Reducing Arrhythmias : The compound significantly prevented early afterdepolarizations (EADs) and abolished polymorphic ventricular tachycardia (PVT) in experimental settings .
  • Mechanistic Insights
    • By inhibiting I_NaL, this compound stabilizes cardiac action potentials, thereby reducing the risk of arrhythmias. This property makes it a promising candidate for treating conditions like ischemic heart disease and heart failure .

Data Table: Effects of this compound on Cardiac Function

ParameterControl GroupThis compound Treated Group
Frequency of EADsHighSignificantly Reduced
Incidence of PVTPresentAbsent
Action Potential DurationProlongedNormalized

作用機序

GS967は、心臓筋細胞の後期ナトリウム電流を選択的に阻害することによって、その効果を発揮します。この阻害は、利用依存性遮断メカニズムを介して達成され、この化合物はナトリウムチャネルの不活性化状態に優先的に結合して安定化します。 この作用は、持続性ナトリウム電流を減らし、心臓活動電位の正常化に役立ちます .

6. 類似の化合物との比較

This compoundは、以下のような他のナトリウムチャネル阻害剤と頻繁に比較されます。

類似化合物との比較

GS967 is often compared with other sodium channel inhibitors, such as:

生物活性

GS967, also known as GS-458967, is a novel sodium channel modulator that has garnered significant attention for its biological activity, particularly in the context of epilepsy and cardiac arrhythmias. This article synthesizes findings from various studies to elucidate the compound's mechanism of action, efficacy in animal models, and potential therapeutic applications.

This compound primarily targets the persistent sodium current (INaP) while having minimal effects on the peak sodium current (INa). This selective inhibition is crucial because persistent sodium currents are implicated in various pathophysiological conditions, including epilepsy and cardiac arrhythmias. The compound exhibits a strong use-dependent block, meaning that its inhibitory effects increase with higher frequencies of neuronal firing, which is particularly beneficial in conditions characterized by excessive neuronal excitability.

Efficacy in Epilepsy Models

Multiple studies have demonstrated the antiepileptic effects of this compound in various mouse models:

  • Dravet Syndrome Model : In Scn1a +/− mice, which model Dravet syndrome, this compound treatment significantly reduced seizure frequency and improved survival rates. In a controlled study, this compound-treated mice experienced no seizures over a 48-hour observation period compared to 52 seizures in untreated controls (p < 0.006) . The average plasma concentration achieved was approximately 1.0 μM, indicating effective brain penetration.
  • SCN8A Encephalopathy Model : this compound was also tested in Scn8a-N1768D/+ mice, where it provided dose-dependent protection against seizures induced by maximal electroshock (MES). Chronic treatment resulted in a significant reduction in seizure burden and complete protection from seizure-associated lethality without overt behavioral toxicity .

Table: Summary of Efficacy in Animal Models

ModelTreatment DurationSeizure Frequency ReductionSurvival ImprovementReference
Scn1a +/− (Dravet)Acute100% (0 seizures)Yes
Scn8a-N1768D/+ChronicSignificant reductionYes
Scn2a Q54AcuteReduced spontaneous firingYes

Cardiac Applications

In addition to its antiepileptic properties, this compound has shown promise as an antiarrhythmic agent:

  • Cardiac Sodium Channel Modulation : this compound effectively inhibits late sodium currents (INaL) in cardiac myocytes, which are associated with various arrhythmias. Studies have indicated that this compound does not affect the peak INa but significantly slows recovery from fast inactivation and alters voltage-dependence of INa inactivation .
  • Polymorphic Ventricular Tachycardia : In transgenic rabbit models of long QT syndrome type 2 (LQT2), this compound suppressed early afterdepolarizations (EADs), demonstrating its potential to mitigate arrhythmogenic risks associated with prolonged cardiac repolarization .

Case Studies and Experimental Data

  • Study on Persistent Sodium Current :
    • Researchers assessed the effect of this compound on persistent sodium current using patch-clamp techniques. Results indicated that this compound potently blocked INaP without affecting peak current levels, providing a therapeutic advantage over traditional sodium channel blockers like phenytoin .
  • Electrophysiological Effects :
    • In isolated ventricular myocytes from mutant mice models, this compound reduced action potential upstroke velocity but did not significantly alter conduction velocity, indicating a targeted effect on excitability rather than overall conduction properties .

特性

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVBKJITJDHASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 100 mL round-bottom flask 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (2.124 g), 4-trifluoromethoxyphenylboronic acid (2.466 g), and sodium carbonate (0.635 g) were suspended in a mixture of DMF (81 mL) and deionized water (9 mL) that was degassed with nitrogen. Tetrakis(triphenylphosphine) palladium (0.462 g) was added and the reaction mixture stirred at 90° C. overnight, concentrated, the residue dissolved in ethyl acetate, and washed with water (2×) and concentrated NaHCO3. The combined organic phase dried over MgSO4 and concentrated, then subjected to gradient chromatography (ethyl acetate/hexane) to produce dark grey solid. The solid was recrystallized from ethyl acetate/hexanes mixture to produce off-white material.
Quantity
2.124 g
Type
reactant
Reaction Step One
Quantity
2.466 g
Type
reactant
Reaction Step One
Quantity
0.635 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: How does GS967 interact with cardiac ion channels, and what are the downstream effects of this interaction?

A: this compound primarily targets the human cardiac voltage-gated sodium channel, which plays a crucial role in the generation and propagation of electrical signals within the heart [, ]. Specifically, this compound exhibits a dual mechanism of action:

    Q2: How does the efficacy of this compound compare to other known sodium channel blockers in preclinical models?

    A: Preclinical studies using rabbit models have shown that this compound demonstrates superior efficacy in suppressing arrhythmias compared to existing sodium channel blockers like flecainide and ranolazine []. Specifically, this compound exhibited higher potency in reducing both experimentally-induced and ischemia-induced arrhythmias, highlighting its potential as a promising antiarrhythmic agent []. This superior efficacy is likely linked to its dual mechanism of action, targeting both late and peak sodium currents with distinct mechanisms [, ].

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。